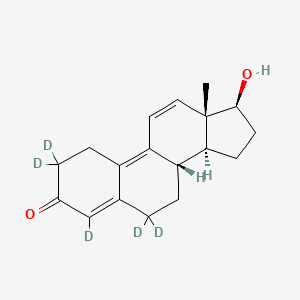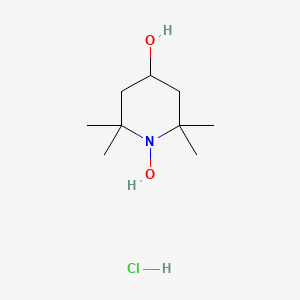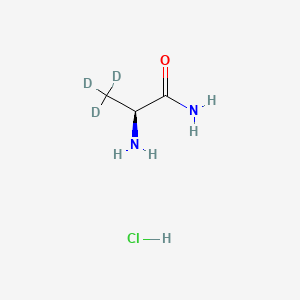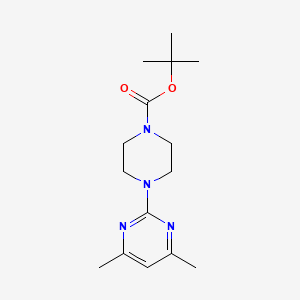![molecular formula C22H26ClN7O2S B13841828 N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrimidine ring, and a piperazine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
准备方法
The synthesis of N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction between a suitable amidine and a β-diketone.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction involving a suitable piperazine derivative and an appropriate leaving group.
Final Coupling Reaction: The final step involves coupling the synthesized thiazole and pyrimidine intermediates under suitable conditions to form the desired compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, as well as scaling up the reactions to meet production demands.
化学反应分析
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Hydrolysis: Hydrolysis reactions may occur at the amide bond, leading to the formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It may interact with specific biological targets, leading to therapeutic effects.
Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits activity against specific diseases or conditions.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
相似化合物的比较
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents or functional groups, leading to variations in its chemical and biological properties.
This compound: This compound may have a different core structure, such as a different heterocyclic ring, leading to differences in its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
属性
分子式 |
C22H26ClN7O2S |
|---|---|
分子量 |
488.0 g/mol |
IUPAC 名称 |
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)29-21(31)17-13-25-22(33-17)28-18-12-19(27-15(2)26-18)32-11-10-30-8-6-24-7-9-30/h3-5,12-13,24H,6-11H2,1-2H3,(H,29,31)(H,25,26,27,28) |
InChI 键 |
WVZGLGUOVMUMSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)OCCN4CCNCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)

![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)

![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)



![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)



